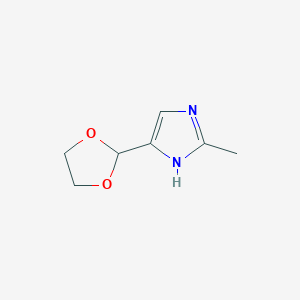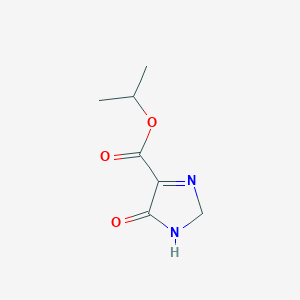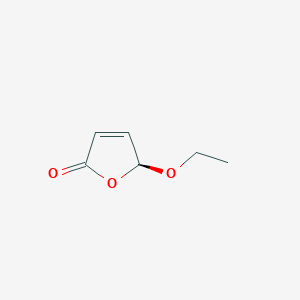![molecular formula C7H6N4O2 B12833137 6-Nitro-1H-benzo[D]imidazol-1-amine CAS No. 261710-05-8](/img/structure/B12833137.png)
6-Nitro-1H-benzo[D]imidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1H-benzo[D]imidazol-1-amine: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical and industrial applications. The presence of a nitro group at the 6-position and an amine group at the 1-position makes this compound particularly interesting for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1H-benzo[D]imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with nitro-substituted carboxylic acids or their derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 6-Nitro-1H-benzo[D]imidazol-1-amine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Reduction: 6-Amino-1H-benzo[D]imidazol-1-amine.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
Chemistry: 6-Nitro-1H-benzo[D]imidazol-1-amine is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic activities. Its derivatives have shown promise in inhibiting the growth of certain bacteria and parasites.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their anticancer, antiviral, and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Nitro-1H-benzo[D]imidazol-1-amine depends on its specific application. In antimicrobial research, it is believed to interfere with the synthesis of nucleic acids or proteins in microorganisms, leading to their inhibition or death. The nitro group can undergo reduction within the microbial cells, generating reactive intermediates that cause damage to cellular components.
Comparison with Similar Compounds
- 2-Nitro-1H-benzo[D]imidazol-1-amine
- 5-Nitro-1H-benzo[D]imidazol-1-amine
- 6-Chloro-1H-benzo[D]imidazol-1-amine
Comparison: 6-Nitro-1H-benzo[D]imidazol-1-amine is unique due to the specific positioning of the nitro group at the 6-position. This positioning can influence its reactivity and biological activity compared to other nitro-substituted benzimidazoles. For instance, the 2-nitro and 5-nitro derivatives may exhibit different electronic and steric properties, leading to variations in their chemical behavior and biological effects.
Properties
CAS No. |
261710-05-8 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
6-nitrobenzimidazol-1-amine |
InChI |
InChI=1S/C7H6N4O2/c8-10-4-9-6-2-1-5(11(12)13)3-7(6)10/h1-4H,8H2 |
InChI Key |
YVDCCCLQBKCHSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B12833056.png)
![4-(2-(2-(2-(4-(1-chloro-2,5-dioxopyrrolidin-3-yl)phenoxy)-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B12833064.png)








![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)


![[2-(Difluoromethoxy)-3-methylphenyl]boronic acid](/img/structure/B12833144.png)
